molecular formula C23H20ClN3O3S2 B15077779 N-(3-Chlorophenyl)-2-[(3Z)-3-(3-isobutyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-2-oxo-2,3-dihydro-1H-indol-1-YL]acetamide

N-(3-Chlorophenyl)-2-[(3Z)-3-(3-isobutyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-2-oxo-2,3-dihydro-1H-indol-1-YL]acetamide

Cat. No.: B15077779
M. Wt: 486.0 g/mol
InChI Key: PKPXQJRFNGCHHN-VXPUYCOJSA-N
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Description

N-(3-Chlorophenyl)-2-[(3Z)-3-(3-isobutyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-2-oxo-2,3-dihydro-1H-indol-1-YL]acetamide is a complex organic compound that belongs to the class of thiazolidinones

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-Chlorophenyl)-2-[(3Z)-3-(3-isobutyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-2-oxo-2,3-dihydro-1H-indol-1-YL]acetamide typically involves multi-step organic reactions. The starting materials often include 3-chlorophenylamine, isobutyl isothiocyanate, and indole derivatives. The reaction conditions may involve the use of solvents like ethanol or dimethyl sulfoxide (DMSO) and catalysts such as triethylamine or pyridine.

Industrial Production Methods

Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors and advanced purification techniques like crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(3-Chlorophenyl)-2-[(3Z)-3-(3-isobutyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-2-oxo-2,3-dihydro-1H-indol-1-YL]acetamide can undergo various chemical reactions, including:

    Oxidation: Conversion to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction of the carbonyl groups to alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Halogenation or alkylation reactions using reagents like halogens or alkyl halides.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and halogenating agents (e.g., bromine). Reaction conditions may vary, but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological pathways and interactions.

    Medicine: Potential therapeutic applications due to its biological activity, such as anti-inflammatory or anticancer properties.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(3-Chlorophenyl)-2-[(3Z)-3-(3-isobutyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-2-oxo-2,3-dihydro-1H-indol-1-YL]acetamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins involved in biological pathways. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other thiazolidinones and indole derivatives, such as:

  • 2-(3-Chlorophenyl)-3-isobutyl-4-oxo-1,3-thiazolidine
  • 3-(3-Chlorophenyl)-2-oxo-1,3-thiazolidine-4-carboxylic acid
  • Indole-2-carboxylic acid derivatives

Uniqueness

N-(3-Chlorophenyl)-2-[(3Z)-3-(3-isobutyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-2-oxo-2,3-dihydro-1H-indol-1-YL]acetamide is unique due to its specific combination of functional groups and structural features, which may confer distinct biological activities and chemical reactivity compared to similar compounds.

Properties

Molecular Formula

C23H20ClN3O3S2

Molecular Weight

486.0 g/mol

IUPAC Name

N-(3-chlorophenyl)-2-[(3Z)-3-[3-(2-methylpropyl)-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene]-2-oxoindol-1-yl]acetamide

InChI

InChI=1S/C23H20ClN3O3S2/c1-13(2)11-27-22(30)20(32-23(27)31)19-16-8-3-4-9-17(16)26(21(19)29)12-18(28)25-15-7-5-6-14(24)10-15/h3-10,13H,11-12H2,1-2H3,(H,25,28)/b20-19-

InChI Key

PKPXQJRFNGCHHN-VXPUYCOJSA-N

Isomeric SMILES

CC(C)CN1C(=O)/C(=C/2\C3=CC=CC=C3N(C2=O)CC(=O)NC4=CC(=CC=C4)Cl)/SC1=S

Canonical SMILES

CC(C)CN1C(=O)C(=C2C3=CC=CC=C3N(C2=O)CC(=O)NC4=CC(=CC=C4)Cl)SC1=S

Origin of Product

United States

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